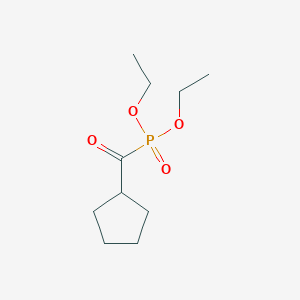
Diethyl (cyclopentanecarbonyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (cyclopentanecarbonyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a cyclopentanecarbonyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (cyclopentanecarbonyl)phosphonate typically involves the reaction of diethyl phosphite with cyclopentanecarbonyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the phosphite acts as a nucleophile, attacking the carbonyl carbon of the cyclopentanecarbonyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid by-product and drive the reaction to completion.
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl (cyclopentanecarbonyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Phosphonic acids or phosphonates.
Reduction: Cyclopentanol derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl (cyclopentanecarbonyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme mechanisms involving phosphonate substrates.
Industry: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of diethyl (cyclopentanecarbonyl)phosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic the transition state of phosphate esters, making it a potent inhibitor of enzymes that catalyze phosphoryl transfer reactions. This property is exploited in the design of enzyme inhibitors for therapeutic applications.
Comparaison Avec Des Composés Similaires
Diethyl phosphonate: Lacks the cyclopentanecarbonyl group, making it less sterically hindered and more reactive.
Cyclopentanecarbonyl chloride: Used as a precursor in the synthesis of diethyl (cyclopentanecarbonyl)phosphonate.
Phosphonic acids: Similar reactivity but different physical properties due to the presence of acidic protons.
Uniqueness: this compound is unique due to its combination of a phosphonate group with a cyclopentanecarbonyl moiety, providing a balance of reactivity and steric hindrance that can be fine-tuned for specific applications.
Propriétés
Numéro CAS |
1490-10-4 |
|---|---|
Formule moléculaire |
C10H19O4P |
Poids moléculaire |
234.23 g/mol |
Nom IUPAC |
cyclopentyl(diethoxyphosphoryl)methanone |
InChI |
InChI=1S/C10H19O4P/c1-3-13-15(12,14-4-2)10(11)9-7-5-6-8-9/h9H,3-8H2,1-2H3 |
Clé InChI |
ZXPSUEIKGCGDHI-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(=O)C1CCCC1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



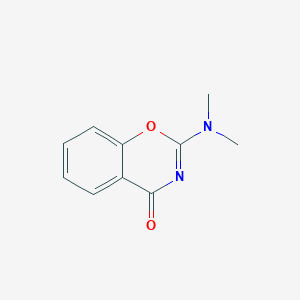

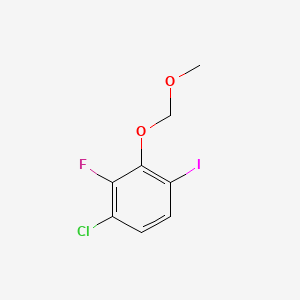
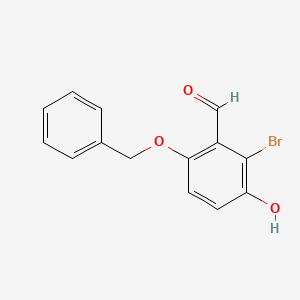

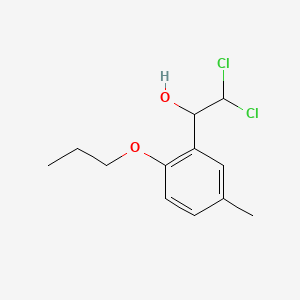
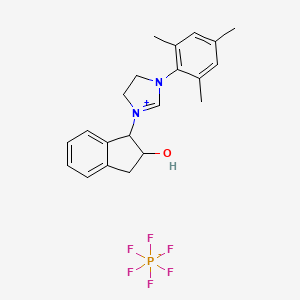
![(2S)-2-[[4-[(2-amino-4-oxo-8H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[1-[5-[(3R,5S)-1-[(2S)-2-[11-[3-[[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]amino]oxypropylamino]undecanoylamino]-3,3-dimethylbutanoyl]-5-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]oxy-5-oxopentyl]triazol-4-yl]methylamino]-5-oxopentanoic acid](/img/structure/B14760140.png)

![6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine](/img/structure/B14760149.png)
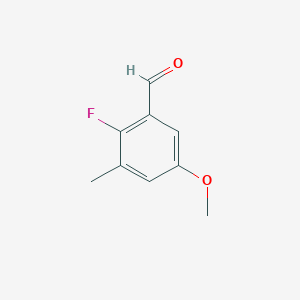
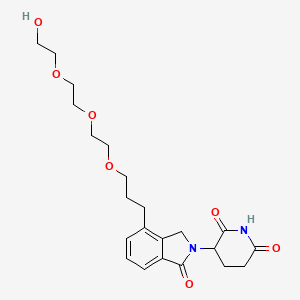
![2-[2-[2-(Diphenylmethyl)phenyl]-1-methyl-1,3-dihydroisoindol-5-yl]-1,3,6,2-dioxazaborocane](/img/structure/B14760180.png)
